molecular formula C9H12BrN3O2 B1429037 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester CAS No. 1273565-10-8

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester

货号: B1429037
CAS 编号: 1273565-10-8
分子量: 274.11 g/mol
InChI 键: HNKFXHDEDOZDHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a brominated triazolo-fused pyridine derivative with an ethyl ester group at position 5. Its structure features a partially saturated pyridine ring fused to a [1,2,3]triazole moiety, a bromine substituent at position 3, and an ethyl carboxylate group. It is cataloged under CAS 10603-92-6 and is available for research purposes through suppliers like Shaanxi Dideu Medichem Co. Ltd. .

属性

IUPAC Name

ethyl 3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-4-7-8(10)11-12-13(7)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKFXHDEDOZDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(N=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .

作用机制

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural and Functional Analysis

The compound is compared to structurally related triazolo-fused heterocycles, focusing on core ring systems, substituents, and bioactivity profiles.

Table 1: Structural Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester Pyridine + [1,2,3]triazole Br (position 3), ethyl ester (position 6) C₉H₁₁BrN₄O₂* ~303.11 Brominated, saturated pyridine ring
Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate Pyrazine + [1,2,3]triazole Ethyl ester (position 3) C₈H₁₂N₄O₂ 196.21 Pyrazine core, no halogenation
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester Pyridine + [1,2,4]triazole Br (position 6), methyl ester (position 8) C₈H₆BrN₃O₂ 256.06 Unsaturated pyridine, [1,2,4]triazole isomer
3-Bromo-8-chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Imidazo[1,2-a]pyridine Br (position 3), Cl (position 8), CF₃ (position 6) C₁₁H₇BrClF₃N₂O₂ 371.54 Imidazo-pyridine core, multiple halogens

Table 3: Bioactivity of Related Compounds

Compound Class Notable Activity Key Findings Reference
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines Anticancer Moderate activity against renal cancer (UO-31 cell line, GP = 81.85%)
[1,2,3]Triazolo[1,5-a]quinazolines Antibacterial Inhibitors of teichoic acid biosynthesis in gram-positive bacteria
Imidazo[1,2-a]pyridine esters (e.g., L838417) CNS modulation GABAA receptor subtype-selective modulators
Thieno-triazolopyrimidines Anticancer Superior activity compared to quinazoline analogs

生物活性

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester (CAS No. 1273565-10-8) is a heterocyclic compound characterized by a complex structure that includes a bromine atom and a triazolo ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂BrN₃O₂
  • Molecular Weight : 274.11 g/mol
  • Structural Features : The compound features a tetrahydropyridine ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the ethyl ester group enhances its solubility and potential bioavailability.

Biological Activity Overview

Preliminary research indicates that compounds similar to this compound exhibit several significant biological activities:

1. Antimicrobial Activity

Research has shown that triazole derivatives can possess antimicrobial properties. The structural similarities of this compound with known antimicrobial agents suggest potential effectiveness against various pathogens.

2. Anti-inflammatory Effects

Compounds with similar structures have been associated with anti-inflammatory activity. For instance, studies on related pyrimidine derivatives revealed potent inhibition of COX enzymes, indicating that this compound may also exhibit similar effects.

3. Anticonvulsant Properties

The triazole ring is often found in anticonvulsant medications. Compounds with structural features akin to this ester have demonstrated efficacy in reducing seizure activity in animal models.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding the biological activity of this compound. The unique combination of the tetrahydropyridine and triazole moieties may enhance its interaction with biological targets compared to other similar compounds.

Compound NameStructural FeaturesBiological Activity
4-Amino-1H-pyrroleAmino group on pyrrole ringExhibits different reactivity
5-Bromo-1H-pyrazoleLacks tetrahydropyridine structureKnown for anti-inflammatory properties
2-Methylimidazo[4,5-b]pyridineDifferent heterocyclic structureAssociated with mutagenic properties

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of triazoles and pyridines. For example:

  • A study demonstrated that certain triazole derivatives exhibited significant anti-inflammatory activity by inhibiting COX-2 with IC50 values comparable to standard drugs like celecoxib .
  • Another investigation into related compounds found promising anticonvulsant activity in animal models using electroshock tests .

常见问题

Q. What are the common synthetic routes for 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester?

  • Methodological Answer : The synthesis typically involves cyclization of precursor molecules under metal-free or transition-metal-catalyzed conditions. For example:
  • Metal-free synthesis : Heating aminopyridine derivatives with ketones (e.g., cyclohexanone) in acetic acid yields spiro-triazolopyridines via cyclocondensation .
  • Transition-metal catalysis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form triazole rings, though specific protocols for the target compound require optimization of solvent (e.g., DMSO), base (e.g., sodium ascorbate), and temperature .
  • Key step : Bromination of intermediate pyridine derivatives using bromine in acetic acid, followed by esterification .
Reaction Type Conditions Yield Reference
CyclocondensationAcetic acid, 80–100°C, 6–12 hours60–85%
BrominationBromine in glacial acetic acid, 0–5°C29–68%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on multimodal spectroscopy:
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., ethyl ester at δ ~4.2 ppm for CH2_2, δ ~14 ppm for CH3_3; bromo group at δ ~3.5–4.0 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} confirm ester carbonyl groups, while triazole C=N stretches appear at ~1600 cm1^{-1} .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated for C10_{10}H12_{12}BrN3_3O2_2: 308.01) .

Q. What reaction conditions favor high yields during cyclization?

  • Methodological Answer :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
  • Temperature : Elevated temperatures (80–100°C) promote ring closure but may increase side reactions; lower temperatures (40–60°C) are used for sensitive intermediates .
  • Catalyst optimization : For metal-free routes, acetic acid acts as both solvent and catalyst. For CuAAC, Cu(I) catalysts (e.g., CuSO4_4/sodium ascorbate) are critical .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during synthesis?

  • Methodological Answer : Competing pathways (e.g., over-bromination, ester hydrolysis) are mitigated by:
  • Controlled stoichiometry : Limiting bromine equivalents (1.1–1.3 eq.) prevents di-brominated by-products .
  • Protecting groups : Temporary protection of the carboxylic acid moiety during bromination avoids ester degradation .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely quenching .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer : Contradictions (e.g., overlapping NMR signals) are addressed via:
  • 2D NMR : HSQC and HMBC correlate protons and carbons to resolve ambiguous assignments .
  • Isotopic labeling : 15^{15}N-labeled precursors clarify triazole ring connectivity in complex spectra .
  • Computational modeling : DFT calculations predict chemical shifts and compare with experimental data to validate structures .

Q. What role does the bromo substituent play in the compound’s reactivity?

  • Methodological Answer : The bromo group serves as:
  • Electrophilic site : Facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., aryl/alkenyl group introduction) .
  • Directing group : Enhances regioselectivity in electrophilic substitution reactions (e.g., nitration at the 4-position of the pyridine ring) .
  • Steric hindrance : Bulky substituents adjacent to the triazole ring can slow nucleophilic attacks, requiring harsher conditions for substitution .

Q. How can divergent synthetic outcomes from similar protocols be rationalized?

  • Methodological Answer : Divergence often stems from:
  • Solvent polarity : Polar solvents stabilize charge-separated intermediates, favoring cyclization over dimerization .
  • Catalyst deactivation : Trace moisture or oxygen in CuAAC reactions poisons Cu(I), reducing yields .
  • Thermodynamic vs. kinetic control : Lower temperatures favor kinetic products (e.g., mono-brominated isomers), while higher temperatures favor thermodynamic products .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across studies?

  • Methodological Answer : Yield discrepancies arise from:
  • Purification methods : Column chromatography vs. recrystallization may recover different product ratios .
  • Starting material purity : Impurities in aminopyridine precursors (e.g., residual moisture) reduce effective reactant concentrations .
  • Scale effects : Milligram-scale syntheses often report higher yields than gram-scale due to easier by-product management .

Tables for Key Data

Table 1 : Comparison of Synthetic Protocols

Method Catalyst Solvent Yield Purity Reference
Metal-free cyclizationAcetic acidAcetic acid70–85%>95%
CuAACCuSO4_4/NaAscDMSO50–65%>90%
BrominationBr2_2/AcOHAcetic acid29–68%80–90%

Table 2 : Key Spectral Data for Structural Confirmation

Technique Key Peaks Functional Group Reference
1^1H NMRδ 1.3 (t, 3H), δ 4.2 (q, 2H)Ethyl ester
13^13C NMRδ 170.5 (C=O), δ 60.1 (OCH2_2)Carboxylic acid ethyl ester
IR1705 cm1^{-1} (C=O stretch)Ester carbonyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。